N-(5-chloro-2-methylphenyl)pentanamide
Description
N-(5-Chloro-2-methylphenyl)pentanamide is an amide derivative characterized by a pentanamide backbone (CH₃(CH₂)₃CONH-) linked to a 5-chloro-2-methylphenyl group. The chloro and methyl substituents on the aromatic ring influence its electronic, steric, and solubility properties, which are critical for biological interactions.
Properties
Molecular Formula |
C12H16ClNO |
|---|---|
Molecular Weight |
225.71 g/mol |
IUPAC Name |
N-(5-chloro-2-methylphenyl)pentanamide |
InChI |
InChI=1S/C12H16ClNO/c1-3-4-5-12(15)14-11-8-10(13)7-6-9(11)2/h6-8H,3-5H2,1-2H3,(H,14,15) |
InChI Key |
CJOJKAWTJGGECT-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=C(C=CC(=C1)Cl)C |
Canonical SMILES |
CCCCC(=O)NC1=C(C=CC(=C1)Cl)C |
Origin of Product |
United States |
Comparison with Similar Compounds
N-(4-Methoxyphenyl)Pentanamide
- Structure : Features a 4-methoxyphenyl substituent.
- Biological Activity :
- Exhibits potent anthelmintic activity against Toxocara canis larvae (L3), comparable to albendazole. It shows time- and concentration-dependent lethality, achieving 100% larval mortality at 72 hours .
- Lower cytotoxicity than albendazole in human and animal cell lines, making it a safer candidate for parasitic infections .
- Physicochemical Properties :
5-Chloro-N-(2-Nitrophenyl)Pentanamide
- Structure : Contains a 2-nitrophenyl group.
- Properties: Molecular weight: 295.32 g/mol (C₁₃H₁₃NO₅S) .
5-Chloro-N-(2-Phenylphenyl)Pentanamide
- Structure : Biphenyl substituent at the 2-position.
- Properties: Molecular weight: 287.78 g/mol (C₁₇H₁₈ClNO) . The biphenyl group increases lipophilicity, which may enhance membrane permeability but could also affect metabolic stability.
N-(5-Chloro-2-Methylphenyl)-2-Cyanoacetamide
- Structure: Replaces the pentanamide chain with a cyanoacetamide group.
- Properties: Molecular weight: 208.65 g/mol (C₁₀H₉ClN₂O) . The cyano group introduces strong electron-withdrawing effects, altering reactivity compared to pentanamide derivatives.
Key Data Table: Structural and Functional Comparison
*Calculated based on molecular formulas.
Research Findings and Trends
- Substituent Impact: Electron-Donating Groups (e.g., methoxy): Improve solubility and reduce cytotoxicity (e.g., N-(4-methoxyphenyl)pentanamide) . Electron-Withdrawing Groups (e.g., nitro, cyano): May enhance reactivity but increase metabolic instability .
Biological Activity :
- Anthelmintic activity correlates with the balance between lipophilicity and polar surface area, as seen in N-(4-methoxyphenyl)pentanamide’s efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
